![molecular formula C12H14FNO B2791780 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol CAS No. 1825629-76-2](/img/structure/B2791780.png)
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol (FMAE) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMAE is a derivative of phenylethanolamine and is structurally similar to other well-known compounds such as ephedrine and amphetamine.
Mecanismo De Acción
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol acts as a potent inhibitor of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of this compound. Additionally, this compound has been shown to have some affinity for other monoamine transporters such as the norepinephrine transporter and the serotonin transporter, although its potency at these sites is much lower than at the dopamine transporter.
Biochemical and Physiological Effects:
The primary biochemical effect of this compound is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of this compound, which include increased locomotor activity, wakefulness, and alertness. Additionally, this compound has been shown to increase the release of norepinephrine and serotonin, although to a much lesser extent than dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potency as a dopamine transporter inhibitor. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of this compound is its potential for abuse. Like other dopamine transporter inhibitors, this compound has the potential to be addictive and should be used with caution.
Direcciones Futuras
There are several potential future directions for the study of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. One area of interest is the development of this compound analogs with improved potency and selectivity for the dopamine transporter. Additionally, this compound could be used in the development of new treatments for dopamine-related disorders such as Parkinson's disease and ADHD. Finally, this compound could be used in the study of the biochemical and physiological effects of dopamine and other monoamines in the brain.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol involves the reaction of 2-fluoroacetophenone with propargylamine followed by reduction with sodium borohydride. The resulting product is then treated with methyl iodide to yield this compound. The overall yield of this process is approximately 40%.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary uses of this compound is in the study of monoamine transporters, particularly the dopamine transporter. This compound has been shown to inhibit the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This property of this compound has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-12(15)10-6-4-5-7-11(10)13/h1,4-7,12,15H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHHZBORWSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(C1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

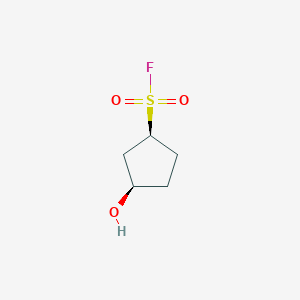
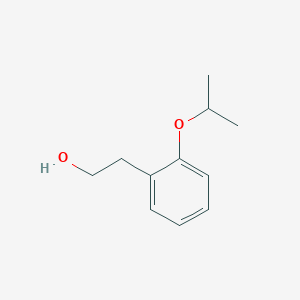
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2791705.png)
![(5-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2791706.png)
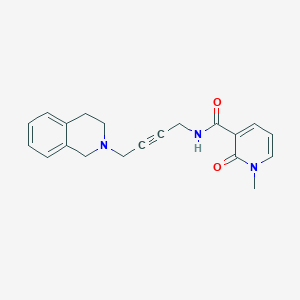

![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)
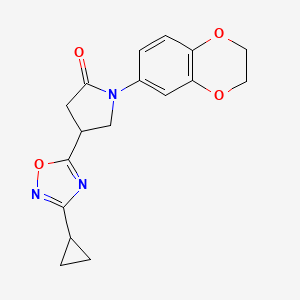
![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)
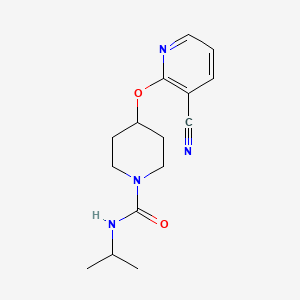
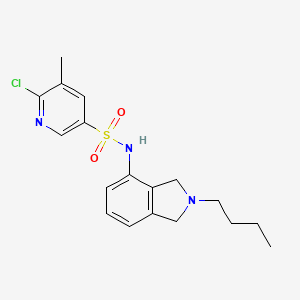

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)